(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 723284-81-9
VCID: VC21209405
InChI: InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC(=C1)F)C(CC(=O)O)N
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

CAS No.: 723284-81-9

Cat. No.: VC21209405

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid - 723284-81-9

Specification

CAS No. 723284-81-9
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (3R)-3-amino-3-(3-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key GZNJUJNKZBHINS-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)[C@@H](CC(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)F)C(CC(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)F)C(CC(=O)[O-])[NH3+]

Introduction

IdentifierValueSource
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
CAS Number723284-81-9
InChIInChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChI KeyGZNJUJNKZBHINS-MRVPVSSYSA-N
Canonical SMILESC1=CC(=CC(=C1)F)C(CC(=O)O)N
Isomeric SMILESC1=CC(=CC(=C1)F)C@@HN

Applications in Research and Development

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid has several potential applications across various scientific disciplines, leveraging its unique structural features and chirality.

Peptide Synthesis and Peptidomimetics

As a non-proteinogenic amino acid, (R)-3-Amino-3-(3-fluorophenyl)propanoic acid offers valuable opportunities in peptide chemistry:

  • Building block for peptidomimetics: When incorporated into peptides, it can create structural modifications that alter conformational properties and biological activities.

  • β-Peptide construction: The β-amino acid backbone enables the synthesis of β-peptides, which exhibit different folding patterns and enhanced stability compared to α-peptides.

  • Conformational constraints: The chiral center and bulky aromatic substituent can induce specific conformational preferences in peptide structures.

  • Proteolytic resistance: Peptides containing β-amino acids like (R)-3-Amino-3-(3-fluorophenyl)propanoic acid typically show increased resistance to degradation by conventional proteases.

Medicinal Chemistry and Drug Development

In medicinal chemistry, fluorinated amino acids are of particular interest for several reasons:

  • Metabolic stability: The C-F bond is among the strongest single bonds to carbon, providing resistance to metabolic degradation.

  • Lipophilicity modification: Fluorination can fine-tune the lipophilicity of molecules, potentially improving pharmacokinetic properties.

  • Hydrogen bonding: The fluorine atom can participate in non-classical hydrogen bonding interactions, influencing protein-ligand binding.

  • Conformational effects: Fluorination can alter the preferred conformations of molecules, affecting their interactions with biological targets.

The specific placement of fluorine at the meta position of the phenyl ring in (R)-3-Amino-3-(3-fluorophenyl)propanoic acid may provide distinct advantages in these contexts compared to ortho or para substitution.

Neuroscience Research

The fluorophenyl group makes this compound potentially valuable for neuroscience research, particularly in studying neuroactive peptides and neurotransmitter systems. Applications may include:

  • Development of novel ligands for neuroreceptors

  • Investigation of structure-activity relationships in neurotransmitter-receptor interactions

  • Creation of peptide-based neurotherapeutics with enhanced stability and bioavailability

  • Study of fluorinated amino acids as modulators of neurological processes

Bioconjugation and Imaging

The compound's unique structural features make it potentially useful for:

  • Bioconjugation chemistry: The primary amine and carboxylic acid groups provide reactive handles for conjugation to various biomolecules.

  • 19F NMR probes: The fluorine atom enables detection by 19F NMR spectroscopy, which can be valuable for biomolecular imaging applications.

  • PET imaging agents: When prepared with the 18F isotope, derivatives could potentially serve as positron emission tomography (PET) imaging agents.

Table 3.1: Research Applications of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Application AreaPotential UsesKey Advantages
Peptide ChemistryBuilding block for peptidomimetics and β-peptidesConformational constraint, proteolytic stability
Medicinal ChemistryDevelopment of drug candidatesMetabolic stability, modified lipophilicity
Neuroscience ResearchNeuroactive peptide studiesPotential modulation of receptor binding
BioconjugationProtein modification, imaging probesReactive functional groups, potential for 19F detection

Analytical Methods and Characterization

Proper characterization of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid is essential for confirming its identity, purity, and stereochemical configuration. Several analytical techniques are particularly valuable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns:

  • Molecular ion peak at m/z 183 corresponding to the molecular formula C9H10FNO2

  • Characteristic fragmentation patterns for loss of NH2, COOH, and other groups

  • High-resolution mass spectrometry for accurate mass determination

Chiral HPLC

Chiral HPLC is crucial for:

  • Confirming the enantiomeric purity of the R isomer

  • Detecting any racemization that may have occurred during synthesis

  • Quantifying the enantiomeric excess

Other Chromatographic Methods

  • Reverse-phase HPLC for purity analysis

  • Thin-layer chromatography (TLC) for reaction monitoring and purity checks

  • Gas chromatography (GC) for volatile derivatives

Methods for Stereochemical Analysis

Several methods can be employed to confirm the absolute configuration:

  • X-ray crystallography: The definitive method for determining absolute configuration if suitable crystals can be obtained

  • Circular dichroism (CD) spectroscopy: Provides information about the chiral environment

  • Optical rotation measurements: Determines the direction and magnitude of polarized light rotation

Table 4.1: Analytical Methods for Characterization of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Analytical MethodInformation ProvidedExpected Characteristics
1H NMRProton environments, coupling patternsAromatic multiplets, chiral methine signal, methylene signals
13C NMRCarbon environmentsCarboxylic carbon, aromatic carbons, chiral carbon, methylene carbon
19F NMRFluorine environmentSingle resonance with characteristic coupling
Mass SpectrometryMolecular weight, fragmentation patternM+ at m/z 183, characteristic fragments
Chiral HPLCEnantiomeric puritySeparation of R and S enantiomers
Optical RotationChirality confirmationSpecific rotation value [α]D

Comparison with Related Compounds

Comparing (R)-3-Amino-3-(3-fluorophenyl)propanoic acid with structurally related compounds provides insights into structure-activity relationships and helps contextualize its properties.

Comparison with Positional Isomers

The position of the fluorine atom on the phenyl ring significantly influences properties:

  • 2-Fluoro (ortho) isomer: May create steric hindrance and affect the conformation around the chiral center

  • 3-Fluoro (meta) isomer: The compound of interest, provides electronic effects without significant steric influence

  • 4-Fluoro (para) isomer: Maximum resonance effect through the ring, potentially altering electronic distribution and binding properties

Comparison with Stereoisomers

The stereochemistry at C3 is crucial for biological activity:

  • (R)-isomer: The compound of interest

  • (S)-isomer: The enantiomer, likely exhibits different biological activities due to the mirror-image relationship

  • Racemic mixture: Contains both enantiomers, may show intermediate or complex biological effects

Comparison with Non-Fluorinated Analogs

Removing or replacing the fluorine atom would result in compounds with different properties:

  • 3-Amino-3-phenylpropanoic acid: The non-fluorinated analog, likely with different electronic properties and metabolic stability

  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid: With a hydroxyl group instead of fluorine, would have different hydrogen bonding capabilities

  • 3-Amino-3-(3-methylphenyl)propanoic acid: With a methyl group, would have different electronic and steric properties

Table 6.1: Comparison of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid with Related Compounds

CompoundKey DifferencesPotential Impact on Properties
(S)-3-Amino-3-(3-fluorophenyl)propanoic acidOpposite stereochemistryDifferent receptor binding profile
3-Amino-3-(2-fluorophenyl)propanoic acidOrtho fluorine positionAltered conformation, steric effects
3-Amino-3-(4-fluorophenyl)propanoic acidPara fluorine positionDifferent electronic distribution
3-Amino-3-phenylpropanoic acidNo fluorineReduced metabolic stability, different electronic properties
(R)-Phenylalanineα-amino acid, no fluorineDifferent backbone geometry, natural occurrence

Current Research and Future Perspectives

Based on the structural features and potential applications of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, several promising research directions can be identified.

Emerging Applications in Peptide Science

The incorporation of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides could lead to:

  • Development of novel peptidomimetics with enhanced stability against proteolytic degradation

  • Creation of peptides with altered conformational preferences and secondary structures

  • Design of peptide-based enzyme inhibitors with improved pharmacokinetic properties

  • Synthesis of peptide hormones or neurotransmitters with modified receptor binding profiles

Methodological Advancements

Future research may focus on improving methods related to this compound:

  • Development of more efficient asymmetric synthetic routes with higher yields and enantiomeric purity

  • Creation of enzymatic approaches for stereoselective synthesis

  • Improved analytical methods for detecting and quantifying the compound in complex matrices

  • Computational models for predicting the impact of fluorination on peptide properties

Challenges and Opportunities

Several challenges and opportunities exist in the research and application of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid:

  • Challenges:

    • Complex, multi-step synthesis requiring careful control of stereochemistry

    • Potential high cost limiting large-scale applications

    • Unpredictable effects when incorporated into complex biological systems

  • Opportunities:

    • Expanding toolkit of non-proteinogenic amino acids for peptide science

    • Detailed structure-activity relationship studies of fluorinated amino acids

    • Development of patentable novel chemical entities for pharmaceutical applications

Table 7.1: Future Research Directions for (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Research AreaPotential ApplicationsKey Challenges
Peptide ScienceNovel peptidomimetics, peptide-based drugsPredicting conformational effects, optimizing synthesis
Drug DiscoveryCNS therapeutics, metabolically stable drugsBiological activity prediction, pharmacokinetic optimization
Synthetic MethodologyImproved asymmetric synthesisCost-effectiveness, scalability, enantiomeric purity
Computational ChemistryModeling of fluorinated amino acidsAccuracy of force fields for fluorinated compounds

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